molecular formula C24H40O4 B593820 Ursodeoxycholic-2,2,4,4-D4 acid CAS No. 347841-46-7

Ursodeoxycholic-2,2,4,4-D4 acid

Katalognummer: B593820
CAS-Nummer: 347841-46-7
Molekulargewicht: 396.6 g/mol
InChI-Schlüssel: RUDATBOHQWOJDD-QGCKUCIHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ursodeoxycholic-2,2,4,4-D4 acid (UDCA-D4) is a deuterium-labeled analog of ursodeoxycholic acid (UDCA), a hydrophilic bile acid with well-documented therapeutic applications in hepatobiliary disorders. UDCA-D4 is synthesized by replacing four hydrogen atoms with deuterium at the 2,2,4,4 positions of the UDCA molecule (CAS: D-3819) . This isotopic substitution enhances its utility in pharmacokinetic and metabolic studies, enabling precise tracking of bile acid metabolism, absorption, and distribution using techniques like mass spectrometry. Unlike therapeutic UDCA, UDCA-D4 is primarily employed in preclinical research due to its non-radioactive isotopic labeling, which avoids radiation hazards while maintaining chemical stability .

Vorbereitungsmethoden

The synthesis of UDCA-D₄ builds upon established methods for non-deuterated UDCA. The most widely cited industrial process involves a three-step sequence: oxidation of chenodeoxycholic acid (CDCA), hydrogenation of the intermediate 3α-hydroxy-7β-carbonyl-5β-cholanic acid, and purification via salification .

Oxidation of Chenodeoxycholic Acid

CDCA is oxidized using sodium hypochlorite (NaClO) under acidic conditions to yield 3α-hydroxy-7β-carbonyl-5β-cholanic acid. A representative protocol involves dissolving 50 g of CDCA in 500 mL methanol, adding 20 g tartaric acid, and dropwise addition of 84 g NaClO (5.73% active chlorine) at 15–22°C . Neutralization with sodium carbonate (pH 5), methanol evaporation, and water precipitation yields 47.8 g (96.1% yield) of the ketone intermediate .

Key Reaction Parameters:

ParameterValue
Temperature15–22°C
Reaction Time1 hour
NaClO Concentration5.73% (w/w)
Yield96.1%

Hydrogenation to Ursodeoxycholic Acid

The ketone intermediate undergoes catalytic hydrogenation using Raney nickel or cobalt under pressurized H₂. In a 2 L autoclave, 50 g of 3α-hydroxy-7β-carbonyl-5β-cholanic acid reacts with 15 g Raney nickel in n-butanol at 70–80°C under 60 kg/cm² H₂ pressure for 8 hours . Post-reaction processing yields 48.1 g UDCA (95.7% yield, 95.2% purity) .

Hydrogenation Conditions:

CatalystRaney Nickel
Solventn-Butanol
Pressure60 kg/cm²
Temperature70–80°C
Duration8 hours

Purification via Triethylamine Salification

Crude UDCA is dissolved in acetone, refluxed with triethylamine to form a salt, and recrystallized. Neutralization with glacial acetic acid produces pharmaceutical-grade UDCA with >99% purity .

Deuteration Strategies for UDCA-D₄ Synthesis

Incorporating deuterium at the 2,2,4,4 positions requires modifying standard UDCA synthesis protocols. Two primary approaches dominate industrial production:

Deuterated Starting Material Synthesis

PositionDeuteration Efficiency (%)
C-298.2 ± 1.4
C-497.8 ± 1.6

Post-Synthetic Deuteration

UDCA dissolved in deuterated methanol (CD₃OD) undergoes base-catalyzed exchange using KOD/D₂O at 80°C. This method achieves 95–97% deuteration at C-2 and C-4 within 72 hours .

Biological Synthesis Approaches

While chemical methods dominate industrial production, enzymatic routes offer greener alternatives:

7α-HSDH/7β-HSDH Cascade

Engineered E. coli co-expressing 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-HSDH converts CDCA-D₄ to UDCA-D₄ via a 7-keto intermediate . The dual-enzyme system achieves 92% conversion in 12 hours at pH 9.0 .

Biocatalytic Parameters:

EnzymeSpecific Activity (U/mg)
7α-HSDH18.7 ± 1.2
7β-HSDH15.3 ± 0.9

Analytical Characterization of UDCA-D₄

Mass Spectrometry Profiling

UDCA-D₄ exhibits a molecular ion at m/z 400.6 ([M-H]⁻), with deuterium incorporation confirmed by +4 Da shift compared to native UDCA . Fragmentation patterns show characteristic losses of D₂O (-20.0 Da) from C-2 and C-4 positions.

Nuclear Magnetic Resonance

¹H NMR (600 MHz, CD₃OD):

  • δ 0.68 (s, 3H, 18-CH₃)

  • δ 0.93 (d, J=6.5 Hz, 3H, 21-CH₃)

  • Absence of signals at δ 2.25 (C-2 H) and δ 1.98 (C-4 H) confirms deuteration .

Comparative Analysis of Synthesis Methods

ParameterChemical SynthesisBiological Synthesis
Yield89–92%78–85%
Purity>99%95–97%
Deuterium Efficiency97–99%85–88%
Process Time24–36 hours48–72 hours
Environmental ImpactHigh (organic solvents)Low (aqueous buffer)

"The combination of chemical precision and biological innovation will drive the next generation of deuterated bile acid therapeutics." – Adapted from .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ursodeoxycholsäure-d4 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Sie kann zu 7-Keton-Derivaten oxidiert werden.

    Reduktion: Elektroreduktion von 7-Keton-Lithocholsäure zu Ursodeoxycholsäure.

    Substitution: Sie kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Bei der Elektroreduktion werden Dimethylsulfoxid, Dimethylformamid und N-Methyl-2-Pyrrolidon als Additive verwendet.

    Substitution: Reagenzien wie Natriumhydroxid und Salzsäure werden häufig eingesetzt.

Wichtigste gebildete Produkte

    Oxidation: 7-Keton-Derivate.

    Reduktion: Ursodeoxycholsäure.

    Substitution: Verschiedene substituierte Gallensäuren.

Vergleich Mit ähnlichen Verbindungen

Comparison with Non-Deuterated Ursodeoxycholic Acid

Physicochemical and Functional Differences

Property UDCA UDCA-D4
Molecular Formula C₂₄H₄₀O₄ C₂₄H₃₆D₄O₄
Molecular Weight 392.58 g/mol 396.62 g/mol
Primary Use Therapeutic agent Research tracer
Solubility Insoluble in water Similar hydrophobicity
Metabolic Tracking Not applicable Enabled via deuterium

Key Findings :

  • UDCA-D4 retains the choleretic and cytoprotective properties of UDCA but is distinguished by its isotopic labeling, which facilitates metabolic pathway analysis without altering biological activity under most conditions .
  • Studies using UDCA-D4 have elucidated UDCA’s role in reducing ER stress and improving insulin sensitivity in diabetic models, as demonstrated by its non-deuterated counterpart in obesity-related metabolic dysfunction .

Comparison with Other Bile Acids

Structural and Functional Contrasts

Chenodeoxycholic Acid (CDCA)

  • Structure : Differs from UDCA in the orientation of the 7-hydroxyl group (α-position in CDCA vs. β in UDCA).
  • Function : CDCA is a primary bile acid with higher hydrophobicity, associated with hepatotoxicity at elevated concentrations, whereas UDCA is hepatoprotective .
  • Clinical Use : CDCA is used for gallstone dissolution but has a higher risk of liver injury compared to UDCA, which is safer for long-term use in cholestatic diseases .

Taurine-Conjugated UDCA (TUDCA)

  • Structure : UDCA conjugated with taurine at the carboxyl group.
  • Function : Enhances solubility and bioavailability. TUDCA demonstrates superior efficacy in alleviating ER stress and restoring glucose homeostasis in diabetic mice compared to unconjugated UDCA .

Comparison with Structurally Similar Compounds

Xenodeoxycholic Acid and Lithocholic Acid

  • Xenodeoxycholic Acid: An epimer of UDCA, differing in the 7-hydroxyl orientation. It is considered an impurity in UDCA formulations (≤1.0%) and lacks UDCA’s therapeutic efficacy .
  • Unlike UDCA, lithocholic acid is associated with cholestasis and is strictly regulated in UDCA formulations (≤0.1%) .

Pharmacological and Clinical Efficacy Comparisons

Compound Therapeutic Indication Efficacy Notes Reference
UDCA Primary biliary cholangitis Prolongs survival, improves liver enzymes
UDCA-D4 Metabolic tracing Enables quantification of UDCA distribution
TUDCA Type 2 diabetes Normalizes hyperglycemia via ER stress reduction
CDCA Gallstone dissolution Effective but higher hepatotoxicity risk

Research Insights :

  • In cystic fibrosis-associated liver disease, UDCA at 20 mg/kg/day improved liver enzymes and biliary enrichment, whereas lower doses (5–15 mg/kg/day) were less effective .
  • UDCA-D4’s role in such studies remains preclinical, focusing on optimizing dosing regimens through tracer kinetics .

Biologische Aktivität

Ursodeoxycholic-2,2,4,4-D4 acid (UDCA-D4) is a deuterated form of ursodeoxycholic acid (UDCA), a bile acid known for its therapeutic properties in various liver and gastrointestinal disorders. This article explores the biological activity of UDCA-D4, focusing on its mechanisms of action, clinical applications, and research findings.

Overview of Ursodeoxycholic Acid

UDCA-D4 exerts its biological effects through several mechanisms:

  • Cytoprotection : UDCA-D4 protects hepatocytes and cholangiocytes from bile acid-induced damage by reducing oxidative stress and inflammation. It inhibits the production of reactive oxygen species (ROS) and preserves mitochondrial function .
  • Choleretic Effect : UDCA-D4 promotes bile flow by inducing the secretion of bile acids and altering the composition of the bile acid pool. This effect is essential in treating cholestasis-related conditions .
  • Immunomodulation : The compound has been shown to modulate immune responses in the liver, reducing the expression of major histocompatibility complex class I antigens, which can lead to immune-mediated hepatic injury .

Clinical Applications

UDCA has been widely studied for its therapeutic effects in various conditions:

  • Chronic Liver Diseases : Clinical studies indicate that UDCA improves biochemical markers in conditions such as primary biliary cholangitis and primary sclerosing cholangitis. Its cytoprotective effects are particularly beneficial in chronic cholestatic liver diseases .
  • Barrett's Esophagus : A pilot clinical study demonstrated that high-dose UDCA treatment improved gastric bile acid composition in patients with Barrett's esophagus but did not significantly alter markers of oxidative DNA damage or cell proliferation .
  • Clostridium difficile Infections : Research has shown that UDCA inhibits the growth of C. difficile in vitro, suggesting potential applications in gastrointestinal infections .

Case Study 1: Barrett's Esophagus

A study involving 29 patients with Barrett's esophagus treated with UDCA at doses of 13–15 mg/kg/day for six months revealed significant changes in gastric bile acid composition. However, markers for oxidative DNA damage remained unchanged post-treatment .

Case Study 2: Niemann-Pick Type C Disease

In a case series focusing on Niemann-Pick type C disease, UDCA was found to improve liver dysfunction and restore suppressed liver function tests, indicating its potential role in metabolic disorders .

Research Findings

Recent studies have highlighted various aspects of UDCA-D4's biological activity:

Study FocusFindings
Inhibitory Effects on C. difficileUDCA inhibited germination and growth at concentrations as low as 0.05% .
Liver Function ImprovementIn chronic liver diseases, UDCA reduced markers of cholestasis and hepatocellular damage .
Oxidative Stress ReductionUDCA treatment resulted in increased levels of antioxidant enzymes in esophageal biopsies .

Q & A

Basic Research Questions

Q. What is the scientific rationale for using deuterated analogs like Ursodeoxycholic-2,2,4,4-D4 acid in metabolic studies?

  • Methodological Answer : Deuterated compounds enable precise tracking of bile acid metabolism and distribution via isotope-labeled mass spectrometry. The substitution of hydrogen with deuterium at positions 2,2,4,4 reduces metabolic interference while retaining structural integrity, allowing researchers to distinguish endogenous vs. exogenous bile acid pools in in vivo models . This is critical for quantifying hepatic uptake, enterohepatic recirculation, and microbial modification rates.

Q. How should researchers validate the purity and isotopic enrichment of this compound in experimental settings?

  • Methodological Answer : Use high-resolution LC-MS/MS with deuterium-specific fragmentation patterns to confirm isotopic purity (≥98 atom % D, as per synthesis standards). Cross-validate with 1^1H-NMR to detect residual protonated impurities, particularly at the C-2 and C-4 positions, which may confound pharmacokinetic analyses .

Q. What are the key considerations for designing in vitro assays to study Ursodeoxycholic-D4 acid’s effects on bile acid receptors (e.g., FXR, TGR5)?

  • Methodological Answer :

  • Receptor Binding Assays : Use fluorescence polarization assays with recombinant FXR/TGR5 to compare binding affinity between deuterated and non-deuterated UDCA. Account for potential isotopic effects on hydrogen bonding.
  • Cell-Based Models : Primary hepatocytes or intestinal organoids are preferred over immortalized lines to preserve physiological bile acid transport kinetics. Include controls for deuterium-induced cytotoxicity, as high concentrations may alter membrane fluidity .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictory findings on Ursodeoxycholic acid’s efficacy in cholestatic liver diseases (e.g., PBC vs. PSC)?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Administer Ursodeoxycholic-D4 acid in PBC/PSC animal models (e.g., Mdr2/^{-/-} mice) to quantify tissue-specific accumulation via isotope tracing. This helps clarify whether therapeutic failures in PSC arise from insufficient biliary enrichment or receptor desensitization .
  • Microbiome Interactions : Use germ-free models to isolate host vs. microbial metabolism of deuterated UDCA. Metagenomic sequencing can identify bacterial taxa responsible for deconjugation or epimerization, which may reduce bioavailability in specific patient subgroups .

Q. What experimental strategies mitigate confounding factors in clinical trials combining Ursodeoxycholic-D4 acid with probiotics (e.g., NAFLD studies)?

  • Methodological Answer :

  • Stratified Randomization : Group participants by baseline fecal bile acid profiles (via LC-MS) to control for microbiome variability.
  • Dose Escalation : Use deuterated UDCA to monitor real-time interactions with probiotics (e.g., Bifidobacterium spp.) in dual-cohort designs. Track isotopic enrichment in serum and stool to distinguish direct drug effects from probiotic-mediated modulation .

Q. How do researchers reconcile discrepancies in UDCA’s anti-inflammatory effects across preclinical and clinical studies?

  • Methodological Answer :

  • Mechanistic Deconvolution : In murine colitis models, combine Ursodeoxycholic-D4 acid with 13^{13}C-glucose tracing to map its impact on immunometabolic pathways (e.g., NLRP3 inflammasome suppression vs. PPARγ activation).
  • Post-Hoc Biomarker Analysis : In clinical datasets (e.g., COVID-19 cohorts), correlate deuterated UDCA levels with IL-6/TNF-α reductions. Adjust for confounders like hepatic CYP3A4 activity, which may accelerate UDCA clearance in critically ill patients .

Q. Data Analysis & Translational Challenges

Q. What statistical approaches are recommended for analyzing non-linear pharmacokinetics of deuterated UDCA in long-term studies?

  • Methodological Answer : Employ population pharmacokinetic (PopPK) modeling with NONMEM or Monolix to handle sparse sampling and inter-individual variability. Incorporate covariates like BMI, albumin levels, and SLCO1B1 polymorphisms, which influence bile acid transport efficiency .

Q. How can isotopic dilution techniques improve the detection limit of UDCA in complex biological matrices?

  • Methodological Answer : Spike samples with 13^{13}C- or 15^{15}N-labeled UDCA as internal standards. Use stable isotope dilution LC-HRMS to correct for matrix effects (e.g., ion suppression in lipid-rich sera). This reduces quantification bias to <5% in tissues with low bile acid concentrations (e.g., brain) .

Eigenschaften

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-QGCKUCIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347841-46-7
Record name (3α,5β,7β)-3,7-Dihydroxycholan-24-oic-2,2,4,4-d4 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347841-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.